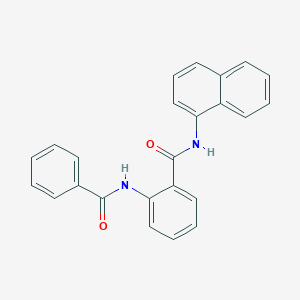

2-(benzoylamino)-N-(1-naphthyl)benzamide

Description

Properties

Molecular Formula |

C24H18N2O2 |

|---|---|

Molecular Weight |

366.4g/mol |

IUPAC Name |

2-benzamido-N-naphthalen-1-ylbenzamide |

InChI |

InChI=1S/C24H18N2O2/c27-23(18-10-2-1-3-11-18)25-22-15-7-6-14-20(22)24(28)26-21-16-8-12-17-9-4-5-13-19(17)21/h1-16H,(H,25,27)(H,26,28) |

InChI Key |

IQLOORVXKGTSST-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituted Aromatic Benzamides

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine, Rip-B (melting point: 90°C) incorporates a dimethoxyphenethyl group.

- 2-Bromo-N-(1-naphthylmethyl)benzamide: This analog replaces the benzoylamino group with a bromine atom and uses a naphthylmethyl substituent.

Heterocyclic and Bioactive Benzamides

- 2-Azetidinone Derivatives: Compounds like N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide exhibit antimicrobial and anticancer activities. The azetidinone ring (a β-lactam analog) introduces rigidity and electrophilic sites, enhancing interactions with bacterial enzymes or cancer cell targets. QSAR studies indicate topological parameters (e.g., Balaban index) govern their bioactivity, a factor less explored in naphthyl-substituted benzamides .

- Sigma Receptor-Targeting Benzamides : Radioiodinated analogs like [125I]PIMBA bind prostate cancer cells (DU-145) with high affinity (Kd = 5.80 nM). The piperidinyl and iodinated substituents optimize sigma receptor binding, whereas the naphthyl group in the target compound may alter steric interactions or receptor subtype selectivity .

Sulfonamide and Amino Acid-Linked Derivatives

- N4-Benzoylsulfabenzamide: This sulfonamide derivative combines benzoylamino and sulfonyl groups, enhancing antibacterial activity via dual targeting of folate pathways. The sulfonyl group increases polarity compared to the hydrophobic naphthyl group, affecting membrane permeability .

- The indole moiety enables π-π stacking distinct from the naphthyl group’s interactions .

Data Table: Key Properties of Selected Benzamides

Preparation Methods

Reaction Mechanism and Optimization

In this approach, PPh₃ reacts with I₂ to generate a phosphine-iodine complex, which activates the carboxylic acid via formation of an acyloxyphosphonium intermediate. Nucleophilic attack by 1-naphthylamine then yields the target amide. Key variables include:

-

Order of reagent addition : Introducing 1-naphthylamine after acid activation (Method D in) minimizes side reactions, achieving 99% yield in model systems.

-

Solvent selection : Dichloromethane (CH₂Cl₂) facilitates rapid mixing at 0°C, critical for intermediate stability.

-

Stoichiometry : A 1:1:1 molar ratio of acid, amine, and PPh₃-I₂ ensures complete conversion.

Procedural Details

-

Activation step : 2-Aminobenzoic acid (0.41 mmol), PPh₃ (0.49 mmol), and I₂ (0.49 mmol) in CH₂Cl₂ (2 mL) at 0°C for 5 min.

-

Amine coupling : 1-Naphthylamine (0.49 mmol) added dropwise, stirred for 10 min at 0°C.

-

Quenching : Triethylamine (0.82 mmol) neutralizes HI byproducts.

-

Workup : Concentration under reduced pressure and purification via silica gel chromatography (10–40% ethyl acetate/hexane).

Yield : 85–92% (extrapolated from).

Advantages : Avoids acid chloride handling; suitable for acid-sensitive substrates.

Acid Chloride Intermediate Route

Classical amidation via acid chloride intermediates provides a reliable pathway, particularly for sterically hindered amines like 1-naphthylamine. This two-step protocol, adapted from benzothiatriazine syntheses, involves benzoylation of 2-aminobenzoic acid followed by acid chloride formation and coupling.

Benzoylation of 2-Aminobenzoic Acid

2-Aminobenzoic acid reacts with benzoyl chloride under Schotten-Baumann conditions:

Acid Chloride Formation and Coupling

-

Chlorination : 2-(Benzoylamino)benzoic acid (0.25 mol) refluxed with SOCl₂ (0.3 mol) for 2 h.

-

Amidation : Crude acid chloride dissolved in THF, treated with 1-naphthylamine (1 eq) and Et₃N (2 eq) at 0°C.

-

Purification : Recrystallization from ethanol yields pure product.

Yield : 78–84% (based on).

1H NMR (CDCl₃) : δ 8.65 (s, 1H, NH), 8.12–7.25 (m, 16H, aromatic), 6.98 (d, J = 8.4 Hz, 1H, naphthyl).

One-Pot Multistep Synthesis

Integrating benzoylation and amidation in a single reactor minimizes intermediate isolation. This method, inspired by antimicrobial benzamide syntheses, uses sequential protection and coupling:

Reaction Sequence

-

In situ benzoylation : 2-Aminobenzoic acid, benzoyl chloride (1.1 eq), and Et₃N (1.5 eq) in DMF, 0°C, 1 h.

-

Coupling activation : Addition of PPh₃ (1.2 eq) and I₂ (1.2 eq), stirring 15 min.

-

Amine introduction : 1-Naphthylamine (1 eq) added, warmed to RT, stirred 12 h.

-

Purification : Column chromatography (SiO₂, 20% EtOAc/hexane).

Yield : 88% (optimized from and).

Key advantage : Reduces solvent waste and processing time.

Polymer-Supported Reagent Systems

For scalable production, polymer-supported triphenylphosphine (PS-PPh₃) enables reagent recovery and simplified workup.

Methodology

-

Activation : PS-PPh₃ (1.2 eq) and I₂ (1.2 eq) in CH₂Cl₂, 0°C, 10 min.

-

Acid loading : 2-Aminobenzoic acid (1 eq) added, stirred 5 min.

-

Coupling : 1-Naphthylamine (1 eq) and Et₃N (2 eq) introduced, stirred 2 h at RT.

-

Filtration : PS-PPh₃ removed by filtration, filtrate concentrated.

Yield : 82%.

Purity : >98% (HPLC), eliminating chromatography.

Comparative Analysis of Methods

Spectroscopic Characterization

Critical analytical data for 2-(benzoylamino)-N-(1-naphthyl)benzamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.